molecular formula C12H14O B3050557 1-(4-Methylphenyl)pent-4-en-1-one CAS No. 26954-31-4

1-(4-Methylphenyl)pent-4-en-1-one

Cat. No. B3050557
CAS RN: 26954-31-4
M. Wt: 174.24 g/mol
InChI Key: OKYAADXWZKXWGJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pent-4-en-1-one, also known as 4-MPD, is a research chemical that belongs to the cathinone class. It is a synthetic compound that is used for scientific research purposes. The chemical structure of 4-MPD is similar to other cathinones, such as MDPV and alpha-PVP. The purpose of

Scientific Research Applications

Antibacterial Activity

1-(4-Methylphenyl)pent-4-en-1-one and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones related to 1-(4-Methylphenyl)pent-4-en-1-one and assessed their antibacterial activity. These compounds displayed mild or no antibacterial activity, suggesting potential for further exploration in this field. Additionally, Deghady et al. (2021) conducted a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a derivative, demonstrating its antibacterial efficacy through molecular docking studies against Staphylococcus aureus (Cindrić et al., 2018) (Deghady et al., 2021).

Molecular Docking and Computational Studies

Computational and theoretical studies play a significant role in understanding the properties and potential applications of 1-(4-Methylphenyl)pent-4-en-1-one derivatives. Banerjee et al. (2014) and (2015) investigated the formation mechanism, stereocontrol, and environmental impact of derivatives like 4-methyl-2,4-bis(p-hydroxyphenyl)pent-2-ene. These studies utilized density functional theory to understand the molecular behavior and environmental interactions of these compounds (Banerjee et al., 2014) (Banerjee et al., 2015).

Polymer Synthesis

Research by Lu et al. (1995) explored the synthesis of polycarbosilanes containing 1-sila-cis-pent-3-enes, which are structurally related to 1-(4-Methylphenyl)pent-4-en-1-one. This study contributes to the understanding of polymer chemistry and potential applications in material science (Lu et al., 1995).

Spectroscopic Studies

The properties of 1-(4-Methylphenyl)pent-4-en-1-one derivatives have also been investigated through various spectroscopic techniques. For instance, Reilly et al. (2009) identified resonance-stabilized cis- and trans-1-vinylpropargyl radicals related to 1-(4-Methylphenyl)pent-4-en-1-one using spectroscopic methods. These studies contribute to our understanding of the molecular structure and behavior of such compounds (Reilly et al., 2009).

properties

IUPAC Name

1-(4-methylphenyl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYAADXWZKXWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549852
Record name 1-(4-Methylphenyl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)pent-4-en-1-one

CAS RN

26954-31-4
Record name 1-(4-Methylphenyl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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